Oxcarbazepine-13C6

Description

Significance of Stable Isotope Labeling in Chemical and Biological Investigations

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to track the passage of molecules through chemical reactions or biological pathways. wikipedia.org Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, giving them nearly identical chemical properties, the difference in neutron count results in a difference in mass. ontosight.ai

The use of stable isotopes like carbon-13 (¹³C) offers a safe and effective alternative to radioactive isotopes for tracing purposes. wikipedia.org The key advantages of using stable isotope-labeled compounds, such as Oxcarbazepine-13C6, in research include:

Enhanced Accuracy in Mass Spectrometry: The mass difference between the labeled (heavy) and unlabeled (light) compounds allows for clear differentiation and quantification using mass spectrometry (MS). washington.edu, nih.gov This is crucial for quantitative proteomics and metabolomics. wikipedia.org, nih.gov

Tracing Metabolic Pathways: By introducing a ¹³C-labeled compound into a biological system, researchers can follow the carbon atoms through various metabolic transformations. alfa-chemistry.com This helps in understanding metabolic fluxes and identifying key metabolic routes. nih.gov

Pharmacokinetic Studies: Isotope labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) research. symeres.com It allows for the precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME). ontosight.ai

Internal Standards: Stable isotope-labeled compounds serve as ideal internal standards in analytical chemistry. medchemexpress.com Since they have the same chemical and physical properties as the analyte of interest, they can correct for variations during sample preparation and analysis, leading to more accurate and reliable results.

Overview of Oxcarbazepine (B1677851) and its Metabolites in Research Contexts

Oxcarbazepine is a second-generation antiepileptic drug that is structurally similar to carbamazepine (B1668303) but with a different metabolic pathway, leading to fewer drug-drug interactions. pharmgkb.org, researchgate.net After oral administration, oxcarbazepine is rapidly and almost completely absorbed and then extensively metabolized in the liver. researchgate.net, medrxiv.org

The primary and pharmacologically active metabolite of oxcarbazepine is 10,11-dihydro-10-hydroxycarbazepine, commonly known as the monohydroxy derivative (MHD). drugbank.com, researchgate.net MHD is responsible for most of the antiepileptic activity of the parent drug. researchgate.net MHD itself is further metabolized, primarily through glucuronidation, and a smaller fraction is oxidized to the inactive 10,11-dihydro-10,11-dihydroxycarbamazepine (DHD). drugbank.com, ucl.ac.uk

The pharmacokinetic profile of oxcarbazepine and its metabolites is a key area of research. mdpi.com, nih.gov Understanding how factors like age, genetics, and co-administered drugs affect the metabolism of oxcarbazepine is crucial for optimizing its therapeutic use. fda.gov

Pharmacokinetic Properties of Oxcarbazepine and its Major Metabolite (MHD)

| Parameter | Oxcarbazepine | Monohydroxy Derivative (MHD) |

| Half-life | ~2 hours drugbank.com | ~9 hours drugbank.com |

| Peak Plasma Concentration (tmax) | 1-3 hours nih.gov | 4-12 hours nih.gov |

| Plasma Protein Binding | ~59% ucl.ac.uk | ~40% ucl.ac.uk, fda.gov |

| Primary Route of Elimination | Rapid metabolic clearance drugbank.com | Renal excretion drugbank.com |

Rationale for 13C6 Isotopic Enrichment in Oxcarbazepine Studies

The use of this compound, where six carbon atoms in the molecule are replaced with ¹³C, provides significant advantages for research. This specific isotopic enrichment is particularly useful for:

Quantitative Analysis: this compound is an excellent internal standard for quantifying oxcarbazepine and its metabolites in biological samples using isotope dilution mass spectrometry (IDMS). sigmaaldrich.com, cerilliant.com This technique offers high precision and accuracy.

Metabolite Identification and Profiling: The ¹³C₆ label allows researchers to distinguish drug-related material from endogenous compounds in complex biological matrices. This facilitates the identification and quantification of both known and novel metabolites.

Pharmacokinetic and Drug-Drug Interaction Studies: By co-administering labeled and unlabeled oxcarbazepine, or by administering this compound alongside other drugs, researchers can precisely study its metabolic pathways and potential interactions without the confounding factor of inter-individual variability.

Absolute Bioavailability Studies: The use of a ¹³C-labeled intravenous microdose of the drug in conjunction with an oral dose of the unlabeled drug allows for the determination of absolute bioavailability in a single study, reducing variability and study duration.

The chemical formula for this compound is C₉¹³C₆H₁₂N₂O₂. schd-shimadzu.com, biocompare.com The ¹³C labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing for its distinct detection. ontosight.ai This makes it an indispensable tool for detailed investigations into the pharmacology of oxcarbazepine.

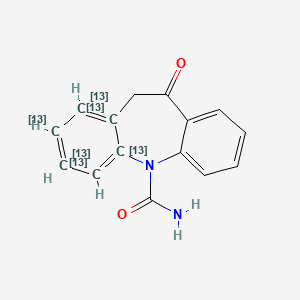

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

258.22 g/mol |

IUPAC Name |

5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1+1,3+1,5+1,7+1,10+1,12+1 |

InChI Key |

CTRLABGOLIVAIY-DTUITLBKSA-N |

Isomeric SMILES |

C1C(=O)C2=CC=CC=C2N([13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31)C(=O)N |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Oxcarbazepine 13c6

Precursor Synthesis and Carbon-13 Enrichment Incorporation

The synthesis of Oxcarbazepine-13C6 necessitates the use of a precursor molecule that is enriched with carbon-13 atoms. A common strategy involves the use of a ¹³C-labeled benzene (B151609) derivative as the starting material. This labeled precursor, containing the six carbon-13 atoms that will ultimately form part of the final dibenz[b,f]azepine ring system, is crucial for the entire synthetic process. uni-tuebingen.deubi.pt

Stable isotope-labeled building blocks, where one or more atoms are replaced with their stable isotopes, offer high sensitivity and accurate positioning for isotopic labeling. The ¹³C₆-labeled precursor is then taken through a series of chemical reactions to build the complex heterocyclic structure of oxcarbazepine (B1677851).

Chemical Reaction Pathways for 13C6-Oxcarbazepine Production

Several synthetic routes for unlabeled oxcarbazepine have been reported, and these can be adapted for the production of its isotopically labeled counterpart. One established method begins with 10-methoxy-5H-dibenz[b,f]azepine. newdrugapprovals.orgchemicalbook.com This intermediate, when synthesized from a ¹³C₆-labeled precursor, carries the isotopic label. The process generally involves the following key steps:

Carboxamidation: The labeled 10-methoxy-5H-dibenz[b,f]azepine is reacted with a carboxylating agent. A common method involves reaction with phosgene (B1210022) (COCl₂) or a safer alternative like triphosgene, followed by ammonolysis to introduce the carboxamide group at the nitrogen atom of the azepine ring. newdrugapprovals.orggoogle.comgoogle.com Another approach utilizes alkali metal cyanates, such as sodium cyanate, in the presence of an acid. newdrugapprovals.orggoogle.com

Hydrolysis: The resulting labeled 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide is then subjected to acidic hydrolysis to convert the methoxy (B1213986) group at the 10-position into a ketone group, yielding this compound. newdrugapprovals.orgchemicalbook.com

An alternative pathway starts from 5-cyanoiminostilbene, which can also be synthesized from a ¹³C₆-labeled precursor. This route involves nitration, followed by reduction and hydrolysis to form the final product. newdrugapprovals.orggoogle.com However, this method often involves toxic reagents like cyanogen (B1215507) chloride. newdrugapprovals.org

Purification and Isolation Techniques for Labeled Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Purification is typically achieved through recrystallization from appropriate solvent systems. Common solvents used for the purification of oxcarbazepine include toluene-methanol and dichloromethane-methanol mixtures. newdrugapprovals.org

The progress of the purification can be monitored using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). newdrugapprovals.orgderpharmachemica.com Once the desired purity is achieved, the final product is isolated by filtration and dried.

Analytical Confirmation of Isotopic Enrichment and Purity

To ensure the quality of the synthesized this compound, rigorous analytical testing is performed to confirm its isotopic enrichment and chemical purity.

Spectroscopic Validation of ¹³C Incorporation

Mass spectrometry (MS) is a primary tool for confirming the successful incorporation of the six carbon-13 atoms. The molecular weight of this compound is expected to be 258.23 g/mol , which is six mass units higher than the unlabeled compound (molecular weight approx. 252.27 g/mol ). schd-shimadzu.com The mass spectrum will show a prominent molecular ion peak at m/z 258 or 259 ([M+H]⁺), confirming the presence of the ¹³C₆ isotope. Tandem mass spectrometry (LC-MS/MS) can further confirm the location of the labels by analyzing the fragmentation pattern. nih.govoup.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, provides definitive evidence of the isotopic labeling. nih.govresearchgate.net The signals corresponding to the six labeled carbon atoms in the ¹³C-NMR spectrum will be significantly enhanced.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. pharmacophorejournal.com A validated HPLC method, typically using a C18 reversed-phase column, is employed to separate the labeled compound from any impurities. pharmacophorejournal.comasianpubs.orgresearchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A minimum purity of 98% is often required for use as a reference standard. schd-shimadzu.com

The table below summarizes typical parameters for the HPLC analysis of oxcarbazepine.

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water mixture (e.g., 50:50, v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 215 nm or 256 nm |

| Retention Time | ~4.0 min |

| Purity Specification | ≥ 98.0% |

Data compiled from multiple sources. asianpubs.org

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications in research and clinical settings.

Advanced Analytical Methodologies Utilizing Oxcarbazepine 13c6 As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is essential for the simultaneous determination of oxcarbazepine (B1677851) and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in biological samples like human plasma or serum. mdpi.comresearchgate.net These methods rely on the distinct properties of the stable-labeled internal standard, Oxcarbazepine-13C6, to ensure high sensitivity, specificity, and reliability. cerilliant.comnih.govnih.gov The process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection stages.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is the cornerstone of a successful LC-MS/MS assay, ensuring that the analytes of interest are resolved from each other and from potential interferences within the matrix. This requires careful selection and optimization of the stationary phase, mobile phase, flow rate, and column temperature.

The choice of the stationary phase, the material packed within the chromatography column, is critical for achieving the desired separation. For the analysis of oxcarbazepine and its metabolites, reversed-phase chromatography is the most common approach.

Research findings indicate that C18 columns are overwhelmingly preferred for this application due to their hydrophobicity, which provides excellent retention and separation for moderately polar compounds like oxcarbazepine and MHD. mdpi.comnih.govcapes.gov.brresearchgate.net Various studies have successfully employed different C18 columns, demonstrating the versatility of this stationary phase. In some applications, C8 cartridges have been utilized for solid-phase extraction (SPE) prior to analysis. colab.wsresearchgate.net For specific applications, such as the separation of MHD enantiomers, specialized chiral phase columns like the Chiralcel OD-H are necessary. colab.ws

| Stationary Phase Type | Specific Column Example | Application | Reference |

|---|---|---|---|

| Reversed-Phase C18 | Phenomenex Kinetex C18 | Separation of Oxcarbazepine Metabolite (MHD) | nih.gov |

| Reversed-Phase C18 | Synergi Hydro-RP (2.0 mm × 50 mm, 4 μm) | Simultaneous determination of Oxcarbazepine and HOXC | researchgate.netoup.com |

| Reversed-Phase C18 | Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm) | Simultaneous determination of Oxcarbazepine and MHD | mdpi.comresearchgate.net |

| Reversed-Phase C18 | Hypersil GOLD™ C18 | Analysis of Levetiracetam, Lamotrigine, and 10-hydroxycarbazepine | colab.ws |

| Reversed-Phase C18 | Acquity UPLC™ BEH C₁₈ (50 × 2.1 mm, 1.7 µm) | Simultaneous analysis of Oxcarbazepine and MHD | capes.gov.br |

| Reversed-Phase C18 | Zorbax Eclipse XDB-C18 (250 X 4.6 mm, 5 µm) | Quantitative determination of Oxcarbazepine | jyoungpharm.org |

| Reversed-Phase Select B | Merck LiChroCART Superspher 60 RP Select B | Quantification of Oxcarbazepine and DOX | nih.gov |

| Chiral Phase | Chiralcel OD-H | Separation of Oxcarbazepine and MHD enantiomers | colab.ws |

The mobile phase, a solvent that moves the analytes through the column, is optimized to achieve efficient separation and good peak shapes. For the analysis of oxcarbazepine using reversed-phase chromatography, the mobile phase typically consists of a mixture of an aqueous component and an organic solvent.

Commonly used organic solvents include acetonitrile (B52724) and methanol. oup.comjyoungpharm.org The aqueous phase is often modified with additives like formic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) to control the pH and improve ionization efficiency in the mass spectrometer. mdpi.comoup.comcapes.gov.br Both isocratic elution (where the mobile phase composition remains constant) and gradient elution (where the composition changes over time) are employed. mdpi.comoup.com Gradient elution is particularly useful for separating multiple compounds with different polarities within a short run time. oup.com For instance, a gradient can start with a lower concentration of the organic solvent to retain polar metabolites and gradually increase the organic content to elute the less polar parent drug, oxcarbazepine. oup.com

| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Type | Reference |

|---|---|---|---|

| 0.1% Formic acid in water | Methanol | Isocratic (50:50, v:v) | mdpi.comresearchgate.net |

| Water/formic acid (100/0.1, v/v) | Acetonitrile/methanol/formic acid (50/50/0.1, v/v/v) | Gradient | oup.com |

| 10 mM Ammonium formate | Acetonitrile | Isocratic (10:90, v/v) | capes.gov.br |

| 10 mM Ammonium acetate and 0.2% acetic acid | Acetonitrile | Gradient | researchgate.netcolab.ws |

| 0.005M KH2PO4 | Methanol: Acetonitrile (05:25, v/v) | Isocratic (Aqueous:Organic Mix 70:30, v/v) | jyoungpharm.org |

The flow rate of the mobile phase and the temperature of the column are key parameters that affect the speed, efficiency, and resolution of the separation. Higher flow rates can shorten the analysis time but may lead to a decrease in separation efficiency if set too high. oup.comjyoungpharm.org Conversely, lower flow rates often improve resolution but increase the run time. capes.gov.br

Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Maintaining a constant and elevated temperature, typically between 30°C and 40°C, can lead to sharper peaks, lower backpressure, and more reproducible retention times. mdpi.comcolab.wspharmacophorejournal.com

| Flow Rate (mL/min) | Column Temperature (°C) | Reference |

|---|---|---|

| 0.25 | Not Specified | capes.gov.br |

| 0.35 | 40 | mdpi.com |

| 0.4 | 40 | researchgate.netcolab.ws |

| 0.5 | Ambient | oup.com |

| 1.0 | 35 | pharmacophorejournal.com |

| 1.0 | 23 ± 1 | jyoungpharm.org |

Mobile Phase Composition and Gradient Optimization

Mass Spectrometric Detection Parameter Tuning

Following chromatographic separation, the analytes enter the mass spectrometer for detection and quantification. Tuning the MS parameters is a critical step to maximize the signal intensity of the target analytes and the internal standard, thereby achieving the highest possible sensitivity and specificity.

The most widely used ionization technique for the analysis of oxcarbazepine and its metabolites is Electrospray Ionization (ESI) operated in the positive ion mode (ESI+). mdpi.comresearchgate.netoup.com This is because the molecular structures of these compounds can readily accept a proton to form positively charged ions, [M+H]+.

Optimization of ESI+ parameters involves adjusting several key settings to ensure efficient droplet formation and ion desolvation. These parameters include the ion spray voltage, source temperature, and the flow rates of nebulizer and heater gases. mdpi.comoup.com Detection is typically performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govoup.com The MRM transitions for oxcarbazepine, its metabolite MHD, and the stable-labeled internal standard (this compound or a deuterated analog) are unique, ensuring that the measurement is highly selective and free from interference. researchgate.netcolab.wsoup.com For example, a common transition for the this compound internal standard is monitoring the precursor ion at m/z 259.2 and the product ion at m/z 186.2.

| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Oxcarbazepine (OXC) | 253.1 | 180.2 | ESI+ | oup.com |

| 10,11-dihydro-10-hydroxy-carbamazepine (HOXC/MHD) | 255.1 | 194.2 | ESI+ | oup.com |

| Stable Labeled IS (Oxcarbazepine-d4) | 257.2 | 212.1 | ESI+ | mdpi.com |

| Stable Labeled IS (this compound) | 259.0 | 144.9 | ESI+ | colab.ws |

| Oxcarbazepine (OXC) | 253.2 | 208.1 | ESI+ | mdpi.com |

| 10,11-dihydro-10-hydroxy-carbamazepine (MHD) | 255.2 | 237.1 | ESI+ | mdpi.com |

Multiple Reaction Monitoring (MRM) Transition Selection

The foundation of a sensitive and selective quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method lies in the precise selection of Multiple Reaction Monitoring (MRM) transitions. For the analysis of oxcarbazepine (OXC) and its primary active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD or HOXC), specific precursor-to-product ion transitions are monitored. When using this compound as an internal standard (IS), its distinct mass-to-charge ratio (m/z) allows for its simultaneous measurement without interference from the unlabeled analytes.

In electrospray ionization positive mode (ESI+), the precursor ion is typically the protonated molecule [M+H]+. Following fragmentation in the collision cell, specific product ions are selected. Research has established robust MRM transitions for these compounds. For instance, a stable-labeled isotope of OXC, serving as the internal standard, is monitored using the transition m/z 257.2 → 184.2. colab.wsoup.comresearchgate.net This is distinct from the transitions for unlabeled OXC (m/z 253.1 → 180.2) and its metabolite MHD (m/z 255.1 → 192.2). colab.wsoup.comresearchgate.net The use of an isotopically labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential variations. nih.gov

Two SRM transitions are often included for each analyte, one for quantification and a second for confirmation. thermofisher.com

Table 1: Exemplary MRM Transitions for Oxcarbazepine and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Oxcarbazepine (OXC) | 253.1 | 180.2 | Analyte (Quantification) |

| 10,11-dihydro-10-hydroxycarbamazepine (MHD) | 255.1 | 192.2 | Analyte (Quantification) |

| This compound (IS) | 257.2 | 184.2 | Internal Standard |

| Oxcarbazepine (OXC) | 253 | 208 | Analyte (Alternative Quantification) |

Data compiled from multiple research sources. colab.wsoup.comresearchgate.netcapes.gov.br

Collision Energy and Cone Voltage Optimization

To maximize the signal intensity for the selected MRM transitions, key mass spectrometer parameters such as collision energy (CE) and cone voltage (CV) must be optimized. mdpi.com This optimization is performed for each analyte and the internal standard, this compound. The cone voltage is optimized to maximize the abundance of the precursor ion entering the mass spectrometer, while the collision energy is adjusted to yield the most intense and stable product ion. nih.govmdpi.com

This process often involves infusing a standard solution of each compound directly into the mass spectrometer and systematically varying the voltage and energy settings. For example, in one study developing a method for multiple antiepileptic drugs, the cone voltage and collision energy were optimized for each analyte and internal standard to achieve the greatest sensitivity. nih.gov In another comprehensive study, cone voltage was optimized from 1 to 90 V and collision energy from 1 to 40 eV. mdpi.com

Table 2: Optimized MS Parameters from a Validated Clinical Research Method

| Compound | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|

| Gabapentin | 30 | 15 |

| Lamotrigine | 50 | 25 |

| Levetiracetam | 25 | 10 |

| Monohydroxy derivative of Oxcarbazepine (MHD) | 25 | 15 |

| Zonisamide | 35 | 15 |

| Gabapentin-d4 (IS) | 30 | 15 |

| Lamotrigine-13C3 (IS) | 50 | 25 |

| Levetiracetam-d6 (IS) | 25 | 10 |

| MHD-d4 (IS) | 25 | 15 |

This table showcases typical optimized values for MHD and its deuterated internal standard, which would be comparable to the optimization for this compound. Adapted from a U-HPLC-MS/MS method. nih.gov

Sample Preparation Techniques for Various Research Matrices

The choice of sample preparation technique is crucial for removing interferences from complex biological matrices like plasma, serum, or urine, thereby improving the accuracy and robustness of the analysis. The ideal method provides high recovery, minimizes matrix effects, and is suitable for the intended throughput.

Protein Precipitation Methodologies

Protein precipitation (PPT) is a widely used technique due to its simplicity and speed, making it suitable for high-throughput clinical applications. oup.com The method involves adding a water-miscible organic solvent to the biological sample, which denatures and precipitates proteins. Acetonitrile is a common solvent for this purpose. colab.wsoup.comresearchgate.net

A typical protocol involves adding the internal standard solution (e.g., this compound in a solvent) to a small volume of plasma or serum. oup.comthermofisher.com An excess of cold acetonitrile is then added to precipitate the proteins. oup.com After vortexing and centrifugation, the clear supernatant containing the analytes is separated and often diluted before injection into the LC-MS/MS system. oup.comthermofisher.com Methanol is also used as a precipitation solvent, sometimes in combination with acetonitrile. colab.wsmdpi.com

Table 3: Comparison of Protein Precipitation Protocols

| Matrix | Precipitation Solvent | Protocol Summary | Source |

|---|---|---|---|

| Human Plasma (50 µL) | Acetonitrile (100 µL) | IS in acetonitrile added to plasma, vortexed, centrifuged. Supernatant diluted 1:10 with mobile phase A. | thermofisher.com |

| Human Plasma (50 µL) | Acetonitrile (500 µL) | IS added, then acetonitrile. Vortexed (10 min), centrifuged (5 min). Supernatant transferred and mixed with 0.1% formic acid. | oup.com |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a more selective sample cleanup technique compared to PPT, often resulting in cleaner extracts and reduced matrix effects. oup.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences are either retained on the sorbent while the analyte passes through, or the analyte is retained and later eluted with a suitable solvent.

For oxcarbazepine and its metabolites, reversed-phase SPE cartridges, such as C8 or C18, are commonly employed. colab.wsresearchgate.net For instance, one automated method utilized 50 mg Bond-Elut C18 cartridges for extraction from 100 µL of plasma. researchgate.net Another study used Oasis HLB cartridges to extract the compounds from wastewater samples, demonstrating the versatility of the technique across different matrices. osti.gov

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction (LLE) is a classic sample preparation method based on the differential solubility of analytes in two immiscible liquid phases. researchgate.net It is effective for separating compounds from interfering substances based on their polarity.

In the analysis of oxcarbazepine, various organic solvents and mixtures have been successfully used for LLE. One validated method for quantifying OXC and its metabolite MHD from plasma involved an LLE procedure using a mixture of diethyl ether and dichloromethane (B109758) (60:40 v/v). capes.gov.br Another approach used a mixture of methyl tert-butyl ether and dichloromethane (2:1) for extraction from plasma. colab.ws LLE can achieve high recovery rates, with one study reporting absolute recoveries between 60% and 86% for OXC and its metabolite. nih.gov

Method Validation for Quantitative Research Applications

A rigorous method validation is essential to ensure that the analytical method is reliable and reproducible for its intended purpose. Bioanalytical method validation is performed according to guidelines from regulatory bodies and typically assesses linearity, selectivity, accuracy, precision, recovery, and stability. oup.comresearchgate.net The use of this compound is integral to achieving the required performance standards.

Linearity: The method demonstrates linearity over a specific concentration range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Correlation coefficients (r²) are expected to be greater than 0.99. thermofisher.commdpi.com

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed using quality control (QC) samples at multiple concentration levels. For bioanalytical methods, intra- and inter-batch accuracy and precision are generally required to be within ±15% (or ±20% at the lower limit of quantification, LLOQ). colab.wsoup.comresearchgate.net

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is confirmed by analyzing blank matrix from multiple sources to check for interferences at the retention times of the analytes and the internal standard. oup.com

Recovery and Matrix Effect: Extraction recovery is the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. An isotopically labeled internal standard like this compound is crucial for compensating for these effects. oup.com

Stability: The stability of the analytes in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. nih.gov

Table 4: Summary of Method Validation Parameters from a Study Using a Stable-Labeled Isotope IS

| Parameter | Oxcarbazepine (OXC) | 10,11-dihydro-10-hydroxycarbamazepine (HOXC) | Acceptance Criteria |

|---|---|---|---|

| Calibration Range | 0.02 - 10 µg/mL | 0.1 - 50 µg/mL | - |

| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |

| Intra-batch Precision (%RSD) | ≤ 3.1% | ≤ 3.5% | ≤ 15% |

| Inter-batch Precision (%RSD) | ≤ 3.1% | ≤ 3.5% | ≤ 15% |

| Accuracy (%RE) | Within ±3.8% | Within ±2.4% | Within ±15% |

| LLOQ | 0.02 µg/mL | 0.1 µg/mL | Sufficiently sensitive |

Data adapted from a validated LC-MS-MS method for human plasma. oup.comresearchgate.net

Assessment of Linearity and Calibration Range

The use of this compound as an internal standard is fundamental in establishing the linearity and calibration range for the quantification of oxcarbazepine and its active metabolite, licarbazepine (B1675244) (MHD). Analytical methods validated with this internal standard consistently demonstrate excellent linearity over a wide range of concentrations.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (HOXC), in human plasma, the calibration curves were linear for both analytes. colab.wsresearchgate.net The calibration standard curve ranged from 0.02 to 10 μg/mL for oxcarbazepine and 0.1 to 50 μg/mL for HOXC. colab.wsresearchgate.net Another LC-MS/MS assay for the major metabolite of oxcarbazepine, licarbazepine (MHD), demonstrated acceptable accuracy and linearity across an analytical measuring range of 1 to 60 µg/mL. nih.gov

Research has shown that methods employing this compound can achieve linearity over substantial concentration ranges. For instance, a method for quantifying 19 antiepileptic drugs in human plasma showed linearity not only in the commonly analyzed ranges but also in wider ranges covered by calibrators obtained by serial dilutions, with correlation factors (R2) consistently above 0.99. thermofisher.com In a comprehensive UPLC-MS/MS method for 71 neuropsychotropic drugs, oxcarbazepine was detected within a linear range of 1800 to 54000 ng/mL with a correlation coefficient of 0.993. nih.gov

The following table summarizes the linearity and calibration ranges from various studies that utilized this compound or its metabolites as internal standards.

| Analyte(s) | Internal Standard | Matrix | Analytical Method | Calibration Range | Correlation Coefficient (r²) | Reference(s) |

| Oxcarbazepine, HOXC | This compound (stable-labeled isotope) | Human Plasma | LC-MS/MS | OXC: 0.02-10 µg/mL, HOXC: 0.1-50 µg/mL | >0.99 | colab.wsresearchgate.net |

| Licarbazepine (MHD) | MHD-13C6 | Serum | LC-MS/MS | 1-60 µg/mL | Not Specified | nih.gov |

| 19 Antiepileptic Drugs (including Oxcarbazepine) | This compound | Human Plasma | LC-MS/MS | 0.01-5 mg/L | >0.99 | thermofisher.com |

| Oxcarbazepine | This compound | Human Serum | UPLC-MS/MS | 1800-54000 ng/mL | 0.993 | nih.gov |

| Oxcarbazepine, MHD | Not Specified | Human Plasma | UPLC-MS/MS | OXC: 10-4011 ng/mL, MHD: 40-16061 ng/mL | Not Specified | colab.wsresearchgate.net |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

The accuracy and precision of an analytical method are paramount for its reliability. The use of this compound as an internal standard significantly contributes to achieving high accuracy and precision in the quantification of oxcarbazepine and its metabolites. Validation studies consistently demonstrate that methods employing this internal standard meet the stringent requirements of regulatory guidelines.

In a study for the simultaneous determination of oxcarbazepine and its metabolite HOXC in human plasma, the intra- and inter-batch accuracy and precision were within 15%. colab.wsresearchgate.net Another LC-MS/MS method for licarbazepine (MHD) reported inter- and intra-run precision of less than 6% at three different concentrations. nih.gov Similarly, a comprehensive method for 19 antiepileptic drugs showed that the percentage relative standard deviation (%RSD) was always below 15% for inter-assay precision and 19% for intra-assay precision. thermofisher.com

A UPLC-MS/MS method for 71 neuropsychotropic drugs demonstrated intra- and inter-batch precision relative standard deviations (RSDs) of less than 15% for low, medium, and high concentration points, with an accuracy of 90%–110%. nih.gov These findings underscore the robustness and reliability of methods that incorporate this compound.

The table below presents a summary of accuracy and precision data from various studies.

| Analyte(s) | Internal Standard | Matrix | Accuracy (% Bias or Recovery) | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) | Reference(s) |

| Oxcarbazepine, HOXC | This compound (stable-labeled isotope) | Human Plasma | Within 15% | Within 15% | Within 15% | colab.wsresearchgate.net |

| Licarbazepine (MHD) | MHD-13C6 | Serum | Not Specified | <6% | <6% | nih.gov |

| 19 Antiepileptic Drugs | This compound | Human Plasma | Not Specified | <19% | <15% | thermofisher.com |

| 71 Neuropsychotropic Drugs (including Oxcarbazepine) | This compound | Human Serum | 90-110% | <15% | <15% | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The use of this compound as an internal standard in mass spectrometric methods allows for the achievement of low LOD and LOQ values, enabling the accurate measurement of low concentrations of oxcarbazepine and its metabolites.

In an LC-MS/MS method for the metabolite licarbazepine (MHD), the limit of detection was determined to be 0.5 µg/mL. nih.gov For a comprehensive method analyzing 19 antiepileptic drugs, the lower limit of quantification (LLOQ) for oxcarbazepine was 0.01 mg/L. thermofisher.com A UPLC-MS/MS method for 71 neuropsychotropic drugs reported a limit of quantification (LOQ) for oxcarbazepine with a relative standard deviation (RSD) of 6.69%. nih.gov Another study detailing a GC-MS method for oxcarbazepine in human plasma and urine reported an LOD of 6.2 µg/kg and an LOQ of 21 µg/kg. researchgate.net

The following table summarizes the LOD and LOQ values from various studies.

| Analyte(s) | Internal Standard | Matrix | Analytical Method | LOD | LOQ | Reference(s) |

| Licarbazepine (MHD) | MHD-13C6 | Serum | LC-MS/MS | 0.5 µg/mL | Not Specified | nih.gov |

| Oxcarbazepine | This compound | Human Plasma | LC-MS/MS | Not Specified | 0.01 mg/L | thermofisher.com |

| Oxcarbazepine | This compound | Human Serum | UPLC-MS/MS | Not Specified | RSD of 6.69% at LOQ | nih.gov |

| Oxcarbazepine | Not specified | Human Plasma and Urine | GC-MS | 6.2 µg/kg | 21 µg/kg | researchgate.net |

| Oxcarbazepine, HOXC | This compound (stable-labeled isotope) | Human Plasma | LC-MS/MS | Not Specified | OXC: 0.02 µg/mL, HOXC: 0.1 µg/mL | colab.wsresearchgate.net |

Investigation of Matrix Effects and Analytical Interferences

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix, can significantly impact the accuracy of LC-MS/MS analyses. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix effects.

Several studies have demonstrated the effectiveness of this compound in mitigating matrix effects. In a method for the simultaneous determination of oxcarbazepine and its metabolite HOXC, no matrix effects were observed. colab.wsresearchgate.net Similarly, an improved assay for licarbazepine (MHD) found no significant interference from hemolysis, icterus, lipemia, or 187 other potential interferences. nih.gov A comprehensive method for 71 neuropsychotropic drugs reported that the relative matrix effect results for each analyte were within ±20% of the requirements. nih.gov

A study on 19 antiepileptic drugs evaluated the matrix effect in terms of recovery, with a minimum value of 82% being obtained. thermofisher.com Furthermore, in a targeted strategy to analyze antiepileptic drugs, the stable isotopically labeled internal standard for oxcarbazepine successfully compensated for recovery and matrix effects, with values greater than 80%. nih.gov

The table below summarizes the findings related to matrix effects and interferences.

| Analyte(s) | Internal Standard | Matrix | Key Findings on Matrix Effects and Interferences | Reference(s) |

| Oxcarbazepine, HOXC | This compound (stable-labeled isotope) | Human Plasma | No matrix effects were observed. | colab.wsresearchgate.net |

| Licarbazepine (MHD) | MHD-13C6 | Serum | No significant interference from hemolysis, icterus, lipemia, or 187 other potential interferences was detected. | nih.gov |

| 71 Neuropsychotropic Drugs (including Oxcarbazepine) | This compound | Human Serum | Relative matrix effect results for each analyte were within ±20% of the requirements. | nih.gov |

| 19 Antiepileptic Drugs | This compound | Human Plasma | A minimum recovery of 82% was obtained, indicating compensation for matrix effects. | thermofisher.com |

| Antiepileptic Drugs (including Oxcarbazepine) | MHD-13C6 | Human Serum | The stable isotopically labeled internal standard successfully compensated for recovery and matrix effects (>80%). | nih.gov |

Stability Profiling of Analytes in Prepared Samples

Ensuring the stability of analytes in prepared samples under various storage and handling conditions is crucial for generating reliable analytical data. The use of this compound as an internal standard helps to control for any degradation that may occur during sample processing and analysis.

A comprehensive study on 71 neuropsychotropic drugs, which utilized this compound, found that all compounds, with one exception, were stable for 7 days. nih.gov In a U-HPLC-MS/MS method for several antiepileptic drugs, including the monohydroxy derivative (MHD) of oxcarbazepine, all analytes were stable at room temperature for 24 hours, for three freeze-thaw cycles, at -80 °C for 32 days, and for 24 hours at 15 °C in the autosampler. nih.gov

A sensitive and rapid GC-MS method for determining oxcarbazepine in human plasma and urine samples reported satisfactory recovery results in the range of 97–100% for samples spiked at five different concentrations, indicating good stability throughout the extraction and analysis process. researchgate.net

The table below summarizes the stability findings from these studies.

| Analyte(s) | Internal Standard | Matrix | Stability Conditions | Findings | Reference(s) |

| 71 Neuropsychotropic Drugs | This compound | Human Serum | 7 days | All compounds except one were stable. | nih.gov |

| MHD of Oxcarbazepine | Not specified | Serum | Room temp (24h), 3 freeze-thaw cycles, -80°C (32 days), autosampler (24h at 15°C) | Stable under all tested conditions. | nih.gov |

| Oxcarbazepine | Not specified | Human Plasma and Urine | Spiked samples at 5 concentrations | Satisfactory recovery (97-100%), indicating stability. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound

While liquid chromatography is more commonly used, gas chromatography-mass spectrometry (GC-MS) also presents a viable and powerful technique for the analysis of oxcarbazepine, where this compound can serve as an effective internal standard. cerilliant.comcerilliant.comsigmaaldrich.com GC-MS offers high chromatographic resolution and, when coupled with mass spectrometric detection, provides excellent sensitivity and specificity.

A study presented a sensitive and rapid analytical method for the determination of oxcarbazepine in human plasma and urine samples using vortex-assisted switchable hydrophilicity solvent-based liquid phase microextraction followed by GC-MS. researchgate.net This method achieved good linearity, low limits of detection and quantification, and satisfactory recovery. researchgate.net The use of an internal standard like this compound in such a method would further enhance its accuracy and precision by correcting for variability in the extraction process and injection volume.

Another research effort developed an approach for the sample preparation of carbamazepine (B1668303) and oxcarbazepine using the QuEChERS method, with subsequent analysis that could be performed by GC-MS. researchgate.net The main analytical characteristics of the developed method were determined, with limits of detection of 0.1 and 0.2 µg/g for carbamazepine and oxcarbazepine, respectively. researchgate.net

Integration of this compound in High-Throughput Analytical Platforms

The demand for rapid and efficient analysis of a large number of samples has led to the development of high-throughput analytical platforms. This compound is well-suited for integration into these systems, particularly those based on UPLC-MS/MS, due to its ability to ensure robust and reliable quantification with short run times.

A UPLC-MS/MS method was developed for the determination of 71 neuropsychotropic drugs in human serum, including oxcarbazepine, with a total run time of only 6 minutes. nih.gov This high-throughput method utilized an isotope internal standard method for quantification, demonstrating good linearity, precision, and accuracy. nih.gov The use of this compound in such a platform is essential for maintaining data quality while analyzing a large volume of samples.

The rapid and high-throughput analysis capabilities are crucial in clinical settings for therapeutic drug monitoring and in research for large-scale pharmacokinetic studies. The properties of this compound make it an ideal internal standard for these demanding applications.

Mechanistic Metabolic and Pharmacokinetic Research Applications of Oxcarbazepine 13c6

Elucidation of Oxcarbazepine (B1677851) Metabolic Pathways Using 13C6 Tracers

The primary application of Oxcarbazepine-13C6 lies in its utility as an internal standard for quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). colab.wsresearchgate.net This allows for precise differentiation between the endogenously produced metabolites and the administered standard, facilitating detailed investigation into the metabolic pathways.

Identification of Key Metabolites (e.g., 10-Monohydroxy Derivative, Dihydroxy Derivative)

Research utilizing 13C-labeled tracers has confirmed that oxcarbazepine is a prodrug, rapidly and extensively metabolized to its pharmacologically active metabolite, the 10-monohydroxy derivative (MHD). wikipedia.orgdrugbank.comnih.gov This reduction of the keto group at the 10-position is the principal metabolic step. nih.govresearchgate.net In plasma, MHD is the predominant species, with concentrations of the parent oxcarbazepine being very low, constituting only about 2% of the total radioactivity in plasma after administration of a radiolabeled dose. doi.orgfda.gov

Further metabolism of MHD leads to the formation of other, less significant metabolites. drugbank.com A minor pathway involves the oxidation of MHD to the pharmacologically inactive 10,11-dihydroxy derivative (DHD). doi.orgpharmgkb.org Studies have shown that DHD accounts for a small fraction of the administered dose, approximately 4%. hres.cafda.gov The use of this compound and its corresponding labeled metabolites as internal standards enables the accurate quantification of these various metabolic products in biological samples. colab.wsresearchgate.net

Key Metabolites of Oxcarbazepine

| Metabolite | Abbreviation | Pharmacological Activity |

| 10,11-dihydro-10-hydroxycarbazepine | MHD | Active |

| 10,11-dihydro-10,11-dihydroxycarbamazepine | DHD | Inactive |

Characterization of Enzymatic Reductions (e.g., Aldehyde Ketone Reductases, Carbonyl Reductases)

The conversion of oxcarbazepine to its active metabolite, MHD, is not mediated by the cytochrome P450 (CYP) enzyme system, a key difference from the metabolism of carbamazepine (B1668303). nih.govnih.gov Instead, this reduction is catalyzed by cytosolic enzymes, specifically members of the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies. drugbank.compharmgkb.orgresearchgate.net

Detailed enzymatic studies have identified several specific reductases involved in this biotransformation. These include AKR1C1, AKR1C2, AKR1C3, AKR1C4, as well as CBR1 and CBR3. pharmgkb.org The use of 13C-labeled oxcarbazepine in in vitro systems with purified enzymes or cell fractions allows for precise kinetic analysis of these reductive pathways. rsc.orguni-freiburg.de This knowledge is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response. Unlike CYP enzymes, aldo-keto reductases and carbonyl reductases are generally less susceptible to induction and inhibition, contributing to oxcarbazepine's lower potential for metabolic drug interactions compared to other antiepileptic drugs. nih.gov

Enzymes Involved in Oxcarbazepine Reduction

| Enzyme Superfamily | Specific Enzymes |

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 |

| Carbonyl Reductases (CBRs) | CBR1, CBR3 |

Investigation of Glucuronidation Processes

Following its formation, the active metabolite MHD is primarily eliminated through conjugation with glucuronic acid, a phase II metabolic reaction. nih.govresearchgate.net This process, known as glucuronidation, renders the metabolite more water-soluble, facilitating its excretion by the kidneys. drugbank.comhres.ca More than 95% of an administered dose of oxcarbazepine is excreted in the urine, with MHD glucuronides being a major component. drugbank.comfda.gov

Research has identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation, with UGT1A9 and UGT2B7 playing significant roles. mdpi.com The use of 13C-labeled MHD allows for the precise tracking and quantification of its glucuronide conjugates in urine and plasma, providing insights into the efficiency and capacity of this elimination pathway. researchgate.net

Stereoselective Metabolism Investigations (e.g., S-MHD, R-MHD Formation)

The reduction of the prochiral keto group of oxcarbazepine results in the formation of two stereoisomers (enantiomers) of MHD: (S)-MHD and (R)-MHD. nih.govdoi.org The formation and disposition of these enantiomers are stereoselective. doi.org In humans, the (S)-enantiomer is predominant, with studies reporting an approximate ratio of 80% (S)-MHD to 20% (R)-MHD in plasma. drugbank.comdoi.orgfda.gov

The different enzymes involved in the reduction exhibit stereoselectivity. For instance, AKR1C3 and AKR1C4 preferentially form R-MHD, whereas AKR1C1, AKR1C2, CBR1, and CBR3 predominantly produce S-MHD. pharmgkb.org this compound, when used in conjunction with chiral chromatographic techniques, is instrumental in separately quantifying the enantiomers of MHD and their respective metabolites, allowing for a detailed understanding of the stereoselective aspects of oxcarbazepine's metabolism and pharmacokinetics. doi.org

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Cell Lines)

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing early insights into a compound's likely in vivo behavior. srce.hrnuvisan.com These assays typically involve incubating a test compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including those involved in both Phase I and Phase II reactions. evotec.comcreative-diagnostics.com

The use of this compound as an internal standard is critical in these studies for the accurate quantification of the parent drug's depletion. researchgate.net By incubating oxcarbazepine with human or animal liver microsomes, researchers can determine key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2). srce.hr This information helps predict the hepatic clearance and potential for drug-drug interactions. nuvisan.com Studies have shown that oxcarbazepine is metabolized by human liver microsomes. nih.gov Such in vitro systems, when validated, can correlate well with in vivo metabolic outcomes. srce.hr

Pharmacokinetic Modeling and Simulation Research

Pharmacokinetic (PK) modeling and simulation are powerful tools used to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. Physiologically-based pharmacokinetic (PBPK) modeling, in particular, integrates physiological, biochemical, and drug-specific information to simulate drug concentrations in various tissues and populations. mdpi.comnih.gov

Data generated using this compound as a tracer are fundamental inputs for building and validating these models. griffith.edu.auresearchgate.net Accurate measurements of metabolite formation rates, enzyme kinetics, and clearance values obtained from in vitro and in vivo studies using the stable isotope-labeled compound enhance the predictive power of PBPK models. mdpi.comnih.gov These models can then be used to simulate various scenarios, such as the impact of age, genetic polymorphisms in metabolizing enzymes, or co-administration of other drugs on oxcarbazepine's pharmacokinetics. nih.govnih.govmedrxiv.org For instance, PBPK models for oxcarbazepine have been developed to understand its pharmacokinetics in special populations like children and pregnant women, helping to inform dosing strategies. mdpi.comnih.gov

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) models are mathematical representations that simulate the ADME of drugs in the body. The development of robust PBPK models for oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), is crucial for predicting drug exposure and response in various populations, including pregnant women and children. mdpi.comnih.gov

Stable isotope-labeled compounds like this compound are instrumental in generating the precise pharmacokinetic data required to build and validate these models. cerilliant.comnih.gov For instance, a PBPK model for oxcarbazepine was developed to predict maternal and fetal exposure during pregnancy, a period associated with significant physiological changes that can alter drug pharmacokinetics. mdpi.com This model aimed to assess changes in key pharmacokinetic parameters, predict drug concentrations in the umbilical vein, and evaluate different methods for estimating placental drug transfer. mdpi.com Such models can help in understanding the complex pharmacokinetic behavior of drugs during pregnancy and inform treatment decisions for both the mother and the fetus. mdpi.com

In the pediatric population, PBPK modeling has been employed to understand the confounding effects of age and co-administered enzyme-inducing antiepileptic drugs (EIAEDs) on the pharmacokinetics of MHD. nih.gov These models help in characterizing age-related changes in drug clearance and quantifying the impact of drug-drug interactions. nih.gov

Characterization of Absorption, Distribution, Metabolism, and Elimination (ADME) Mechanisms in Pre-clinical Models

Pre-clinical studies in animal models are fundamental to understanding the ADME properties of a drug. Oxcarbazepine is completely absorbed after oral administration and is extensively metabolized to its pharmacologically active metabolite, MHD. fda.govnih.gov The parent drug, oxcarbazepine, has a relatively short half-life of about 1 to 3.7 hours, while MHD has a longer half-life of approximately 8 to 10 hours. nih.govnih.gov

The use of isotopically labeled compounds in animal studies allows for the detailed tracing of the drug and its metabolites throughout the body. Following administration, approximately 80% of the oxcarbazepine dose is excreted in the urine, primarily as glucuronides of MHD (49%) and unchanged MHD (27%). fda.gov Fecal excretion accounts for a small fraction of the administered dose. drugbank.com

The distribution of oxcarbazepine and MHD has also been characterized. MHD is about 40% bound to plasma proteins, mainly albumin. drugbank.comresearchgate.net Studies have shown that oxcarbazepine can cross the placenta. researchgate.net

Evaluation of Drug Transporter Interactions (e.g., ABCB1, ABCC2)

Drug transporters, such as P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2), are membrane proteins that play a crucial role in the absorption, distribution, and elimination of many drugs. plos.org Both oxcarbazepine and its active metabolite MHD have been identified as substrates of the P-gp transporter. mdpi.com

Research has investigated the influence of genetic variations in transporter genes, such as ABCB1 and ABCC2, on the concentration and efficacy of oxcarbazepine. nih.gov One study explored the association between single nucleotide polymorphisms (SNPs) in these genes and MHD concentrations in patients. nih.gov The findings suggested that a specific SNP in the ABCC2 gene (rs2273697) was correlated with MHD concentration, where carriers of the mutant allele required a higher MHD concentration. nih.gov Such studies highlight the potential role of drug transporters in the inter-individual variability of oxcarbazepine's pharmacokinetics and response.

| Transporter | Gene | Function | Interaction with Oxcarbazepine/MHD | Clinical Implication |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Efflux transporter, limits drug absorption and brain penetration. | Oxcarbazepine and MHD are substrates. mdpi.com | May influence drug resistance and variability in drug response. nih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Efflux transporter involved in the elimination of drugs and their metabolites. | A polymorphism (rs2273697) in the ABCC2 gene has been associated with MHD concentrations. nih.gov | Genetic variations may contribute to differences in drug disposition. nih.gov |

In Vitro and Animal Model Pharmacokinetic Studies

In vitro systems, such as human liver microsomes, and animal models are extensively used to study the pharmacokinetics of oxcarbazepine and its metabolites. fda.govnih.gov These studies provide valuable information on metabolic pathways, enzyme kinetics, and potential drug-drug interactions.

In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory potential of oxcarbazepine and MHD on major cytochrome P450 enzymes. fda.gov Animal models, particularly rodents and Rhesus monkeys, have been used to assess the anticonvulsant properties of oxcarbazepine and MHD. fda.gov These studies have shown that both compounds are effective in protecting against electrically and chemically induced seizures. fda.gov

Carcinogenicity studies in mice and rats have been performed to assess the long-term safety of oxcarbazepine and MHD. novartis.com These studies are a critical component of the pre-clinical safety evaluation of any new drug.

Investigation of Enzyme Induction and Inhibition Mechanisms

Effects on Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4/5)

Oxcarbazepine and its active metabolite, MHD, have been shown to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. fda.govnih.gov In vitro studies have demonstrated that oxcarbazepine can inhibit CYP2C19 and induce CYP3A4/5. fda.gov

The induction of CYP3A4/5 by oxcarbazepine can lead to accelerated metabolism and reduced plasma concentrations of co-administered drugs that are substrates of this enzyme family. mdedge.comnih.govdrugs.com This is particularly relevant for hormonal contraceptives, as the induction of CYP3A4 can decrease their efficacy. nih.govnovartis.com

Conversely, the inhibition of CYP2C19 by oxcarbazepine and MHD can result in increased plasma concentrations of drugs metabolized by this enzyme. fda.govnih.gov This can potentially lead to an increased risk of concentration-dependent side effects of the co-administered drug.

Mechanistic Studies of Drug-Enzyme Interactions

Mechanistic studies are crucial for understanding the precise nature of the interactions between oxcarbazepine and metabolizing enzymes. Studies comparing the enzyme induction potential of oxcarbazepine, MHD, and carbamazepine have been conducted using human hepatocytes and HepaRG cells. nih.gov

These studies have evaluated the induction of CYP1A2, CYP2B6, and CYP3A4 at the mRNA level. nih.gov The results indicated that the induction potential of oxcarbazepine and MHD for these enzymes is generally lower than that of carbamazepine. nih.gov For example, the fold change for CYP3A4 mRNA induction was found to be lower for oxcarbazepine and MHD compared to carbamazepine. nih.gov These findings suggest that the structural difference between oxcarbazepine (with a 10-keto group) and carbamazepine (with a double bond at the C10-C11 position) is a key determinant of their differing potential for P450 enzyme induction. nih.gov

| Enzyme | Effect of Oxcarbazepine/MHD | Mechanism | Clinical Consequence |

|---|---|---|---|

| CYP2C19 | Inhibition fda.govnih.gov | Competitive inhibition by oxcarbazepine and MHD. nih.gov | Increased plasma concentrations of CYP2C19 substrates. fda.gov |

| CYP3A4/5 | Induction fda.govmdedge.comnih.gov | Increased synthesis of the enzyme. nih.gov | Decreased plasma concentrations of CYP3A4/5 substrates, potentially reducing their efficacy. nih.govdrugs.com |

| CYP1A2 | Lower induction potential compared to carbamazepine. nih.gov | Less potent inducer at the mRNA level. nih.gov | Reduced risk of clinically significant interactions with CYP1A2 substrates compared to carbamazepine. |

| CYP2B6 | Lower induction potential compared to carbamazepine. nih.gov | Less potent inducer at the mRNA level. nih.gov | Reduced risk of clinically significant interactions with CYP2B6 substrates compared to carbamazepine. |

Application in Quantitative Systems Pharmacology (QSP) Models

Quantitative Systems Pharmacology (QSP) represents a sophisticated modeling approach that integrates physiological, pharmacological, and pathological information to understand the dynamic interactions between a drug and a biological system. A key application of this methodology is in the development of physiologically based pharmacokinetic (PBPK) models, which are a subset of QSP models. These models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug in various patient populations. The accuracy and predictive power of these models are fundamentally reliant on high-quality pharmacokinetic data, where the use of stable isotope-labeled compounds like this compound plays a critical, albeit often indirect, role.

The primary function of this compound in the context of QSP is to serve as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.comthermofisher.com This allows for the precise and accurate quantification of oxcarbazepine and its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), in biological matrices such as plasma and serum. thermofisher.comnih.gov The data generated from these analyses, including concentration-time profiles, are the foundational building blocks for constructing and validating PBPK models for oxcarbazepine. nih.gov

Research has focused on developing PBPK models for oxcarbazepine to predict its pharmacokinetic behavior in specific and often vulnerable populations where conducting clinical trials is challenging. thermofisher.comnih.gov For instance, PBPK models have been developed to understand the pharmacokinetics of oxcarbazepine and MHD in pediatric patients and pregnant women. thermofisher.comnih.gov These models incorporate physiological changes associated with age and pregnancy to simulate drug exposure and inform dosing strategies. The development and validation of such models rely on clinical data where the concentrations of oxcarbazepine and MHD have been accurately measured, a process significantly enhanced by the use of stable isotope-labeled standards like this compound.

Detailed Research Findings:

While direct studies detailing the use of this compound to build a specific QSP model from the ground up are not prevalent in published literature, the output of studies using this labeled compound provides the essential data for such models. For example, a study improving an LC-MS/MS method for MHD utilized a ¹³C-labeled form of the compound as an internal standard to ensure accuracy and linearity across a wide analytical range. nih.gov The resulting high-quality pharmacokinetic data, showing similar distribution of metabolite concentrations in pediatric and adult patients, is invaluable for developing and refining PBPK models that can predict dosing adjustments across different age groups. nih.gov

Another area of application is in understanding drug-drug interactions and the influence of genetic factors on drug metabolism. PBPK models can simulate the impact of co-administered drugs or genetic polymorphisms on the clearance of oxcarbazepine and MHD. The accuracy of these simulations is contingent on the precise pharmacokinetic parameters fed into the model, which are often derived from clinical studies that have employed stable isotope dilution techniques for quantification.

The following tables present representative pharmacokinetic data for oxcarbazepine and its active metabolite MHD. This type of data, often generated with the aid of stable isotope-labeled standards like this compound for analytical accuracy, is critical for the development and validation of QSP models.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine and its Active Metabolite (MHD) in Healthy Volunteers

| Parameter | Oxcarbazepine | 10-monohydroxy derivative (MHD) |

| Time to Peak Concentration (tmax) | 1-3 hours | 4-12 hours |

| Elimination Half-life (t½) | 1-5 hours | 7-20 hours |

| Plasma Protein Binding | ~40% | ~40% |

| Apparent Volume of Distribution (Vd) | 49 L | Not specified |

This table presents a summary of key pharmacokinetic parameters for oxcarbazepine and its active metabolite, MHD, in healthy adult volunteers. Data compiled from multiple sources. nih.govnih.govdrugbank.com

Table 2: Urinary Excretion of Oxcarbazepine and its Metabolites

| Compound | Percentage of Dose in Urine |

| Unchanged Oxcarbazepine | < 1% |

| MHD Glucuronide Metabolites | ~49% |

| Unchanged MHD | ~27% |

| Inactive Dihydroxy-derivative (DHD) | ~3% |

| Conjugated Oxcarbazepine | ~13% |

This table details the excretion profile of oxcarbazepine and its various metabolites in urine following oral administration. The data is essential for modeling the elimination pathways in QSP. drugbank.com

Role of Oxcarbazepine 13c6 As a Certified Reference Material and Research Standard

Importance in Analytical Method Development and Validation (AMV)

The development of robust and reliable analytical methods is crucial for the accurate quantification of pharmaceutical compounds in various matrices. Oxcarbazepine-13C6 plays a pivotal role in the development and validation of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). synzeal.comclearsynth.comnih.gov Its use as an internal standard is a cornerstone of analytical method validation (AMV). synzeal.comaxios-research.com

During method development, this compound helps to optimize critical parameters such as chromatographic separation, mass spectrometric detection, and sample extraction procedures. jyoungpharm.orgpharmacophorejournal.com Because it has nearly identical physicochemical properties to the unlabeled analyte (Oxcarbazepine), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. shoko-sc.co.jp

In method validation, which is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), this compound is essential for establishing key performance characteristics of the assay. pharmacophorejournal.comscielo.br Research studies on the quantification of Oxcarbazepine (B1677851) and its metabolites demonstrate the use of a ¹³C-labeled internal standard to confirm method performance. nih.govcolab.wsresearchgate.net This includes assessing parameters like:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.govcolab.ws

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.govpharmacophorejournal.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. pharmacophorejournal.comscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govjyoungpharm.org

By incorporating this compound, analysts can develop highly sensitive and accurate methods suitable for therapeutic drug monitoring and clinical research. synzeal.comclearsynth.comnih.gov

Role in Quality Control (QC) Applications in Research Settings

In research and clinical laboratory settings, maintaining the quality and consistency of analytical measurements over time is paramount. This compound is widely used in the preparation of quality control (QC) samples to monitor the performance of analytical assays. synzeal.comclearsynth.comaxios-research.com These QC samples are typically prepared at multiple concentration levels (e.g., low, medium, and high) and are analyzed alongside unknown samples in each analytical run. nih.gov

The consistent and accurate measurement of the analyte in these QC samples provides confidence in the results of the unknown samples. synzeal.com Because this compound serves as the internal standard, it helps to normalize variations that can occur during sample processing, such as pipetting errors or fluctuations in instrument response. colab.wsresearchgate.net If the calculated concentrations of the QC samples fall within predefined acceptance limits, it confirms that the analytical system is performing correctly. pharmacophorejournal.com This application is vital for ensuring the reliability of data generated in pharmacokinetic studies, clinical toxicology, and therapeutic drug monitoring. cerilliant.comclearsynth.com

Traceability and Standardization in Analytical Research

Traceability is a fundamental concept in analytical science that ensures measurement results can be related to a common reference, such as a national or international standard, through an unbroken chain of comparisons. This compound is often produced as a Certified Reference Material (CRM) under stringent manufacturing protocols, such as those outlined by ISO 17034. cerilliant.comlgcstandards.comlgcstandards.com This certification provides assurance of the material's identity, purity, and concentration. sigmaaldrich.comlgcstandards.com

Use in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy in quantitative analysis. This compound is ideally suited for use as an internal standard in IDMS applications for the absolute quantification of Oxcarbazepine and its metabolites. cerilliant.com This technique is particularly powerful in complex biological matrices like plasma and serum, where significant matrix effects can interfere with quantification. nih.govcolab.ws

The principle of IDMS involves adding a known amount of the stable isotope-labeled standard (this compound) to the sample at the earliest stage of the analytical process. cerilliant.comshoko-sc.co.jp The SIL standard and the native analyte are assumed to behave identically during all subsequent steps, including extraction, derivatization, and injection into the mass spectrometer. colab.wsresearchgate.net

Within the mass spectrometer, the instrument measures the ratio of the signal from the native analyte to the signal from the labeled standard. colab.ws Because the amount of the standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. nih.gov This ratio-based measurement effectively corrects for any loss of analyte during sample preparation and compensates for variations in instrument response or ion suppression caused by the sample matrix. researchgate.net Several validated LC-MS/MS methods for therapeutic drug monitoring of Oxcarbazepine's active metabolite, licarbazepine (B1675244) (MHD), explicitly rely on a ¹³C-labeled internal standard to achieve accurate clinical results. nih.govcolab.wsresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Oxcarbazepine | OXC |

| This compound | ¹³C₆ Oxcarbazepine |

| Carbamazepine (B1668303) | CBZ |

| 10-Monohydroxy carbamazepine / Licarbazepine | MHD / HOXC |

| 10,11-dihydro-10,11-epoxycarbamazepine | - |

| 10,11-dihydro-10,11-dihydroxycarbamazepine | - |

| 2-hydroxycarbamazepine | - |

| 3-hydroxycarbamazepine | - |

| Acetonitrile (B52724) | - |

| Glacial Acetic Acid | - |

| Hydrogen Peroxide | - |

| Methanol | - |

| Sodium Hydroxide | - |

| Talc | - |

| Microcrystalline Cellulose | - |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Oxcarbazepine-13C6 to ensure isotopic purity and structural fidelity?

- Methodological Answer : Synthesis should follow established protocols for carbon-13 labeling, such as isotopic exchange or precursor-based synthesis, with rigorous characterization using High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) to confirm structural integrity. Mass Spectrometry (MS) is critical for verifying isotopic enrichment (≥99% ¹³C6) . Cross-referencing spectral data (HNMR, MS) against non-labeled Oxcarbazepine ensures accuracy in characterization .

Q. How can this compound be integrated into analytical workflows for pharmacokinetic studies?

- Methodological Answer : As an internal standard in LC-MS/MS, this compound minimizes matrix effects and improves quantification accuracy. Calibration curves should be validated using spiked biological matrices (e.g., plasma), with precision and accuracy within ±15% of nominal values. Instrument parameters (e.g., ionization mode, collision energy) must be optimized to distinguish isotopic clusters from endogenous compounds .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in vitro?

- Methodological Answer : Use hepatocyte or microsomal incubations with isotopically labeled substrate. Quantify metabolites via tandem MS, comparing fragmentation patterns to non-labeled analogs. Include controls for enzymatic activity (e.g., CYP3A4 inhibitors) and validate assays using time-dependent degradation curves. Data normalization to the internal standard (e.g., stable isotope-labeled metabolites) reduces variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters when using this compound versus non-labeled analogs?

- Methodological Answer : Conduct comparative studies under identical experimental conditions. Use isotopic dilution analysis to quantify differences in extraction recovery or ionization efficiency. Statistical tools (e.g., Bland-Altman plots) identify systematic biases, while molecular dynamics simulations can model isotopic effects on protein binding or metabolic pathways .

Q. What strategies validate the isotopic purity of this compound in long-term stability studies?

- Methodological Answer : Accelerated stability testing under stress conditions (e.g., heat, humidity) with periodic analysis via NMR and MS. Monitor for isotopic scrambling or degradation products. Data should adhere to ICH guidelines for impurity thresholds (<0.1% non-¹³C species). Use isotopic ratio calculators to track deviations .

Q. How does isotopic labeling impact the physicochemical properties of this compound, and how can these effects be quantified?

- Methodological Answer : Compare solubility, logP, and crystal structure (via X-ray diffraction) between labeled and non-labeled forms. Thermodynamic studies (e.g., DSC for melting point shifts) quantify isotopic effects. Computational modeling (e.g., DFT calculations) predicts vibrational frequency changes affecting spectroscopic profiles .

Q. What experimental frameworks address reproducibility challenges in studies using this compound as a tracer?

- Methodological Answer : Implement standardized protocols for sample preparation, storage, and instrumentation calibration. Use inter-laboratory validation rounds with shared reference materials. Document all variables (e.g., pH, temperature) in metadata repositories to enhance cross-study comparability .

Q. How can researchers identify gaps in the literature on this compound’s applications in neuropharmacology?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, filtering for studies lacking isotopic validation or mechanistic insights. Prioritize under-explored areas, such as blood-brain barrier penetration assays or enantioselective metabolism. Use bibliometric tools to map citation networks and emerging trends .

Methodological Guidance for Data Analysis

- Contradiction Analysis : When conflicting data arise (e.g., variable half-life values), apply root-cause analysis frameworks. Evaluate methodological differences (e.g., sample preparation, detection limits) and use meta-regression to adjust for covariates like dosing regimens or patient demographics .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational scripts in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.